2,2,3,3-Tetrafluoropropyl 4-[(E)-(4-{ethyl[2-(formyloxy)ethyl]amino}phenyl)diazenyl]benzenesulfonate
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Overview
Description
2,2,3,3-Tetrafluoropropyl 4-[(E)-(4-{ethyl[2-(formyloxy)ethyl]amino}phenyl)diazenyl]benzenesulfonate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including fluorinated alkyl chains, azo groups, and sulfonate esters, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl 4-[(E)-(4-{ethyl[2-(formyloxy)ethyl]amino}phenyl)diazenyl]benzenesulfonate typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of aniline derivatives followed by coupling with an appropriate aromatic amine to form the azo compound.
Introduction of the Fluorinated Alkyl Chain:
Sulfonation: The final step includes the sulfonation of the aromatic ring to introduce the sulfonate ester group.
Each of these steps requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts or reagents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl 4-[(E)-(4-{ethyl[2-(formyloxy)ethyl]amino}phenyl)diazenyl]benzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the azo group, converting it into corresponding amines.
Substitution: The fluorinated alkyl chain and sulfonate ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 4-[(E)-(4-{ethyl[2-(formyloxy)ethyl]amino}phenyl)diazenyl]benzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with unique properties due to its fluorinated structure.
Mechanism of Action
The mechanism by which 2,2,3,3-Tetrafluoropropyl 4-[(E)-(4-{ethyl[2-(formyloxy)ethyl]amino}phenyl)diazenyl]benzenesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated alkyl chain can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The azo group can participate in electron transfer reactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrafluoropropyl 4-(ethoxycarbonylamino)benzenesulfonate
- 2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate
- 2,2,3,3-Tetrafluoropropyl benzenesulfonate
Uniqueness
Compared to similar compounds, 2,2,3,3-Tetrafluoropropyl 4-[(E)-(4-{ethyl[2-(formyloxy)ethyl]amino}phenyl)diazenyl]benzenesulfonate is unique due to the presence of the azo group and the specific arrangement of functional groups
Properties
CAS No. |
883800-58-6 |
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Molecular Formula |
C20H21F4N3O5S |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
2-[N-ethyl-4-[[4-(2,2,3,3-tetrafluoropropoxysulfonyl)phenyl]diazenyl]anilino]ethyl formate |
InChI |
InChI=1S/C20H21F4N3O5S/c1-2-27(11-12-31-14-28)17-7-3-15(4-8-17)25-26-16-5-9-18(10-6-16)33(29,30)32-13-20(23,24)19(21)22/h3-10,14,19H,2,11-13H2,1H3 |
InChI Key |
ZTFADVARULRHLB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
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